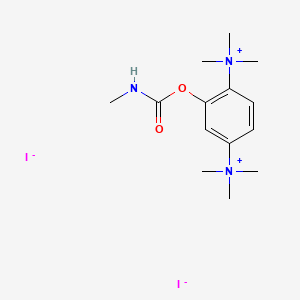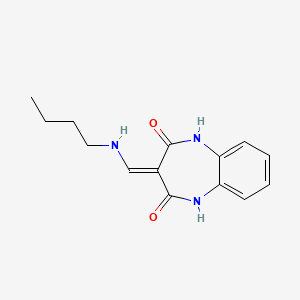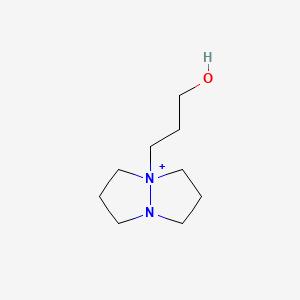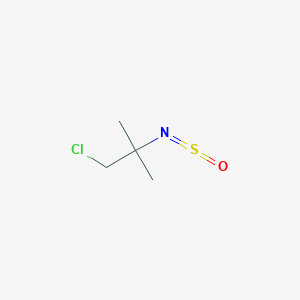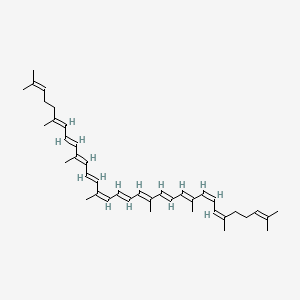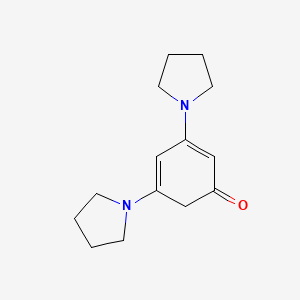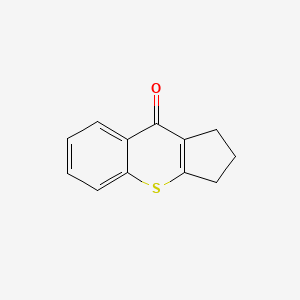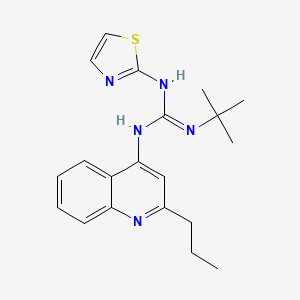
(11C)Acetoacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(11C)Acetoacetic acid is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a derivative of acetoacetic acid, where the carbon-11 isotope is incorporated. Carbon-11 is a positron-emitting radionuclide with a half-life of approximately 20.4 minutes, making it suitable for short-term imaging studies. This compound serves as an important tracer for studying metabolic processes, particularly in the brain, where it acts as an alternative fuel to glucose .
准备方法
The synthesis of (11C)Acetoacetic acid involves the carboxylation of the enolate anion of acetone with carbon-11 dioxide. This reaction is typically carried out in tetrahydrofuran (THF) as a solvent, followed by hydrolysis and purification using ion-exchange chromatography. The total synthesis time is approximately 18 minutes, and the radiochemical yield is around 34% after decay correction . Another method involves fluoride-mediated desilylation, which provides a rapid and efficient incorporation of carbon-11 into organic molecules .
化学反应分析
(11C)Acetoacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce acetoacetate, which is a key intermediate in ketone body metabolism.
Reduction: It can be reduced to form beta-hydroxybutyrate, another important ketone body.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
科学研究应用
(11C)Acetoacetic acid has several scientific research applications:
Chemistry: It is used as a tracer in PET imaging to study metabolic pathways and enzyme activities.
Biology: It helps in understanding the metabolic processes in various tissues, especially the brain, heart, and muscles.
Industry: It is used in the development of new radiopharmaceuticals and imaging agents for diagnostic purposes.
作用机制
(11C)Acetoacetic acid exerts its effects by serving as an alternative energy source to glucose. In the brain, it is taken up by cells and converted to acetoacetate, which is then metabolized to acetyl-CoA. Acetyl-CoA enters the citric acid cycle, producing energy in the form of ATP. The compound targets metabolic pathways involved in ketone body metabolism and provides insights into the energy utilization of tissues under various physiological and pathological conditions .
相似化合物的比较
(11C)Acetoacetic acid can be compared with other radiolabeled ketone bodies like (11C)beta-hydroxybutyrate and (11C)acetate. While all these compounds serve as alternative energy sources to glucose, this compound is unique in its ability to provide detailed insights into the metabolic processes of the brain and other tissues. Similar compounds include:
- (11C)beta-hydroxybutyrate
- (11C)acetate
- (11C)glucose Each of these compounds has its specific applications and advantages in PET imaging studies .
属性
CAS 编号 |
53286-22-9 |
|---|---|
分子式 |
C4H6O3 |
分子量 |
101.09 g/mol |
IUPAC 名称 |
3-oxo(111C)butanoic acid |
InChI |
InChI=1S/C4H6O3/c1-3(5)2-4(6)7/h2H2,1H3,(H,6,7)/i4-1 |
InChI 键 |
WDJHALXBUFZDSR-NUTRPMROSA-N |
手性 SMILES |
CC(=O)C[11C](=O)O |
规范 SMILES |
CC(=O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![14,16-dimethyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B12805711.png)
